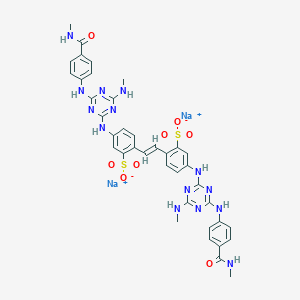
4-(Tributylstannyl)thiazole
Vue d'ensemble
Description
4-(Tributylstannyl)thiazole, also known as TBT, is an organotin compound used as an intermediate in organic synthesis. It is a member of the thiazole family, which consists of five-membered heterocyclic compounds with one nitrogen and one sulfur atom in the ring. TBT is a colorless liquid with a low boiling point and a slight odor. It is used in the production of polymers, pharmaceuticals, dyes, and agrochemicals. TBT has been studied extensively in the past decade due to its potential applications in various fields.
Applications De Recherche Scientifique
Composés hétérocycliques de base
“4-(Tributylstannyl)thiazole” est utilisé comme un composé hétérocyclique de base dans la synthèse chimique . Les composés hétérocycliques sont largement utilisés en chimie médicinale en raison de leurs diverses activités biologiques.
Activité antioxydante
Les dérivés du thiazole, qui comprennent “this compound”, ont été trouvés pour présenter une activité antioxydante . Ils peuvent agir comme des antioxydants qui brisent les chaînes, démontrant des capacités de piégeage des radicaux et de réduction.
Activité hypo-uricémique
Les composés du thiazole ont été démontrés pour inhiber la production d'acide urique par l'enzyme xanthine oxydase (XO) . Cette activité hypo-uricémique pourrait potentiellement être utile dans le traitement de la goutte et d'autres affections associées à des niveaux élevés d'acide urique.
Activité anti-inflammatoire
Les dérivés du thiazole ont démontré des effets anti-inflammatoires in vitro . Ils ont été trouvés pour inhiber la dénaturation de l'albumine, un processus qui est impliqué dans l'inflammation.
Activités antimicrobiennes et antifongiques
Les composés du thiazole ont été trouvés pour présenter des activités antimicrobiennes et antifongiques . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens et antifongiques.
Activité antivirale
Les dérivés du thiazole ont été trouvés pour présenter une activité anti-VIH . Cela suggère qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments antirétroviraux.
Activités antitumorales et cytotoxiques
Les composés du thiazole ont été trouvés pour présenter des activités antitumorales et cytotoxiques . Cela suggère qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments anticancéreux.
Recherche en sciences de la vie
“this compound” est utilisé dans la recherche en sciences de la vie, y compris des domaines tels que la biologie cellulaire, la génomique et la protéomique .
Safety and Hazards
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to inhibit type II topoisomerases .
Biochemical Pathways
Thiazole derivatives have been found to interfere with diverse bacterial targets, including dna gyrase, topoisomerase iv, biofilm formation, cell wall permeability, and tryptophanyl-trna synthetase .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature may affect its stability.
Analyse Biochimique
Biochemical Properties
Thiazoles, a class of compounds to which 4-(Tributylstannyl)thiazole belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific thiazole compound and the biomolecules it interacts with .
Cellular Effects
These effects can influence various cellular processes and functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is solid in form .
Metabolic Pathways
Thiazole-containing drugs are known to generate reactive metabolites catalyzed by cytochrome P450s (CYPs) .
Propriétés
IUPAC Name |
tributyl(1,3-thiazol-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;2-3H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQKQPYPLADFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376848 | |
| Record name | 4-(Tributylstannyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173979-01-6 | |
| Record name | 4-(Tributylstannyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Tri-n-butylstannyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)


![(5s)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B65802.png)
![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B65806.png)



